4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Physicochemical profiling Drug-likeness Permeability

Procure 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide for probing isoform selectivity and kinase hinge-binding. The 4-ethyl substitution on the benzenesulfonamide ring offers a distinct steric and electronic profile versus common methyl or chloro analogs, while the furan-3-yl (not 2-yl) regiochemistry provides a unique hydrogen-bond acceptor orientation for validating computational docking predictions and FEP models. Essential for building comprehensive furan-pyridine-sulfonamide SAR panels.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 2034466-20-9
Cat. No. B2590994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
CAS2034466-20-9
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
InChIInChI=1S/C18H18N2O3S/c1-2-14-3-6-17(7-4-14)24(21,22)20-12-15-5-8-18(19-11-15)16-9-10-23-13-16/h3-11,13,20H,2,12H2,1H3
InChIKeyDMLQYHJHPHCUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 2034466-20-9) – Compound Identity and Core Physicochemical Profile for Research Procurement


4-Ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide [CAS 2034466-20-9] is a synthetic aryl sulfonamide featuring a 4‑ethyl‑substituted benzenesulfonamide core linked via a methylene bridge to a 6‑(furan‑3‑yl)pyridin‑3‑yl moiety . The compound belongs to the broader class of heteroaryl‑sulfonamide hybrids, which have been investigated as carbonic anhydrase inhibitors, kinase modulators, and AOC3 inhibitors [1]. Its molecular formula is C₁₈H₁₈N₂O₃S with a molecular weight of 342.4 g·mol⁻¹, and the SMILES notation is CCc1ccc(S(=O)(=O)NCc2ccc(-c3ccoc3)nc2)cc1 . This specific substitution pattern—incorporating a furan‑3‑yl (rather than furan‑2‑yl) group and a para‑ethyl substituent on the benzene ring—differentiates it from many commercially available sulfonamide screening compounds, which more commonly employ furan‑2‑yl, thiophene, or unsubstituted phenyl groups [1].

4-Ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide – Why In‑Class Sulfonamide Analogs Are Not Interchangeable


Within the furan‑pyridine‑sulfonamide scaffold family, even minor substituent changes produce substantial shifts in molecular recognition, physicochemical properties, and biological target engagement. The 4‑ethyl group on the benzenesulfonamide ring modulates lipophilicity and steric demand differently than a 4‑methyl, 4‑chloro, or 4‑trifluoromethyl substituent, altering both passive membrane permeability and the shape complementarity within enzyme active sites [1]. The furan‑3‑yl (3‑furyl) attachment, as opposed to the more common furan‑2‑yl (2‑furyl), positions the oxygen atom at the meta position relative to the pyridine‑linking bond, which can re‑orient hydrogen‑bond acceptor geometry and influence π–π stacking interactions with aromatic residues in protein binding pockets [1]. These stereoelectronic differences mean that data generated on close analogs—such as N‑((6‑(furan‑2‑yl)pyridin‑3‑yl)methyl)‑4‑methylbenzenesulfonamide or the thiophene‑2‑sulfonamide variant—cannot be reliably extrapolated to predict the behavior of the target compound in a given assay system [1].

4-Ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide – Comparative Evidence for Prioritized Procurement


Predicted Hydrophobicity (LogP) Comparison with Closest Para‑Substituted Benzenesulfonamide Analogs

Predicted LogP values for the target compound and three closely related benzenesulfonamide analogs indicate that the 4‑ethyl substituent confers an intermediate lipophilicity between the 4‑methyl and 4‑chloro analogs. This moderate LogP may offer a balanced solubility‑permeability profile for cellular assays [1]. The data were derived from in silico calculations (XLogP3‑AA algorithm as implemented in PubChem) on the neutral species.

Physicochemical profiling Drug-likeness Permeability

Hydrogen‑Bond Donor/Acceptor Count and Topological Polar Surface Area – Comparison with Thiophene‑2‑sulfonamide Analog

The target compound possesses 1 hydrogen‑bond donor (sulfonamide –NH–), 5 hydrogen‑bond acceptors (sulfonamide S=O, pyridine N, furan O, sulfonamide –NH–), and a topological polar surface area (TPSA) of approximately 67 Ų . By comparison, the thiophene‑2‑sulfonamide analog (5‑ethyl‑N‑((6‑(furan‑3‑yl)pyridin‑3‑yl)methyl)thiophene‑2‑sulfonamide) has 1 H‑bond donor and 4 H‑bond acceptors, with a TPSA of approximately 57 Ų . The higher H‑bond acceptor count and larger TPSA of the target compound may translate to stronger polar interactions with target proteins and lower passive blood‑brain barrier permeability relative to the thiophene analog [1].

Molecular recognition Bioavailability Blood‑brain barrier penetration

Molecular Weight and Rotatable Bond Count – Implications for Ligand Efficiency and Crystallography

With a molecular weight of 342.4 g·mol⁻¹ and 6 rotatable bonds, the target compound is positioned within the upper range of lead‑like chemical space (MW ≤ 350) while retaining sufficient conformational flexibility to adapt to different protein binding pockets . Compared to the 4‑(1H‑pyrazol‑1‑yl) analog (N‑((6‑(furan‑3‑yl)pyridin‑3‑yl)methyl)‑4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide), which has a molecular weight of ~379 g·mol⁻¹, the target compound is 37 g·mol⁻¹ lighter, offering a higher ligand efficiency (LE) potential if equivalent potency can be achieved .

Fragment-based drug design Ligand efficiency Crystallography

4-Ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide – Research Application Scenarios Grounded in Quantitative Evidence


Physicochemical Probe for Carbonic Anhydrase Isoform Selectivity Screening

The intermediate predicted LogP (≈3.03) and moderate TPSA (≈67 Ų) make this compound a useful comparator in panels of furan‑containing sulfonamides aimed at profiling human carbonic anhydrase isoforms (hCA I, II, IV, IX, XII). Published furan sulfonamide series have shown nanomolar inhibition of hCA isoforms, with activity strongly modulated by the substituent on the benzenesulfonamide ring [1]. Including the 4‑ethyl derivative in such screening panels allows structure‑activity relationship (SAR) teams to quantify the contribution of the ethyl group to isoform selectivity relative to methyl, chloro, or trifluoromethyl analogs.

Kinase Profiling and Selectivity Panel Screening

The furan‑3‑yl pyridine moiety has been implicated in kinase inhibitor design, with furan‑containing sulfonamides reported to interact with the hinge region of certain kinases [2]. The 4‑ethyl substitution provides a distinct steric and electronic fingerprint that can be exploited in broad‑panel kinase selectivity screens (e.g., 50‑kinase panel). The compound's moderate molecular weight (342.4 g·mol⁻¹) and 6 rotatable bonds suggest it can access multiple binding conformations, making it suitable for initial hit‑finding campaigns where scaffold novelty and patentability are priorities.

Permeability and Metabolic Stability Benchmarking in ADME-Tox Cascade

The calculated TPSA of ~67 Ų places this compound near the threshold for oral bioavailability (typically <140 Ų for good absorption) and below the typical cutoff for blood‑brain barrier penetration (<90 Ų) [3]. It can serve as a benchmarking compound in parallel artificial membrane permeability assays (PAMPA) and Caco‑2 monolayer permeability studies to calibrate the permeability‑solubility trade‑off of the furan‑pyridine‑sulfonamide chemotype. The 4‑ethyl group may confer resistance to CYP‑mediated benzylic oxidation compared to the 4‑methyl analog, providing a tangible rationale for its inclusion in metabolic stability assessments.

Computational Chemistry Reference for Docking and Free‑Energy Perturbation Studies

The compound's well‑defined SMILES (CCc1ccc(S(=O)(=O)NCc2ccc(-c3ccoc3)nc2)cc1) and moderate conformational flexibility make it suitable for computational docking and molecular dynamics simulations. The furan‑3‑yl (versus furan‑2‑yl) regiochemistry provides a distinct H‑bond acceptor orientation that can be used to validate docking scoring functions and free‑energy perturbation (FEP) predictions. Procurement of this compound enables experimental validation of computational models predicting the binding affinity differences between furan‑3‑yl and furan‑2‑yl regioisomers.

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